molecular formula C23H27FO5 B134138 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 1250-85-7

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Cat. No. B134138
CAS RN: 1250-85-7
M. Wt: 402.5 g/mol
InChI Key: YVPGZUWNVLRAKT-XYNXPQAZSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated corticosteroids, including the compound of interest, involves several chemical and microbiological steps. The introduction of a halogen atom at C-2 of steroid 3-ketofluorohydrins is a critical step that prevents rearrangement of the fluorine atom, which is essential for maintaining the desired anti-inflammatory activity . The synthesis of 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and its halogenated analogs involves successive reactions with hypobromous acid, epoxidation, and fluorination . Additionally, an efficient synthesis route for 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate in the synthesis of fluorinated corticosteroids, has been developed from phytosterols .

Molecular Structure Analysis

The molecular structure of 9α-fluoro-16α-methyl-11β,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate monohydrate has been determined using room-temperature counter-collected data. The structure reveals that the molecules are hydrogen-bonded to each other, forming long helices, which are further hydrogen-bonded through the water of crystallization . Similarly, the structure of 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate has been determined, showing hydrogen bonding and packing of the mean molecular plane approximately perpendicular to the crystallographic 4-fold axis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over the reaction conditions. For instance, the microbiological dehydrogenation of certain intermediates yields the desired 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione, which can be further transformed into its 9-fluor derivative . These reactions are crucial for introducing specific functional groups at the right positions on the steroid backbone, which directly affect the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The introduction of fluorine atoms and other functional groups into the steroid structure significantly alters its physicochemical properties, such as solubility and stability, which in turn affect its biological activity and pharmacokinetics. The crystallographic data provide insights into the density and molecular packing of these compounds, which are important for understanding their behavior in biological systems .

Scientific Research Applications

Metabolic Fate of Steroidal Compounds

Investigations into the metabolic fate of steroidal compounds like triamcinolone acetonide provide insight into the transformation and bioavailability of these substances in biological systems. Gordon and Morrison (1978) studied the metabolic pathways of triamcinolone acetonide in various animals, revealing the formation of major metabolites and the excretion patterns across different species. Such studies are crucial for understanding the biotransformation of steroidal compounds and their potential therapeutic effects Gordon & Morrison, 1978.

Structural Analysis of Steroidal Compounds

The structural analysis of steroidal compounds, such as 9α-Fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate, is pivotal for understanding their chemical behavior and potential interactions in biological systems. Valente et al. (1997) determined the crystal structure of this compound, providing valuable insights into its molecular configuration and potential reactivity. Such structural analyses are fundamental in the development and optimization of steroidal drugs Valente et al., 1997.

Synthesis and Anti-inflammatory Properties

The synthesis and evaluation of the anti-inflammatory properties of steroidal compounds are crucial for the development of effective therapeutic agents. Toscano et al. (1977) synthesized a series of fluorinated steroidal compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and related compounds. These studies contribute to the understanding of structure-activity relationships in steroidal compounds and their potential applications in treating inflammatory conditions Toscano et al., 1977.

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGZUWNVLRAKT-XYNXPQAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154546
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

CAS RN

1250-85-7
Record name (11β)-21-(Acetyloxy)-9-fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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